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Executive Summary

Myeloproliferative neoplasms (MPNSs) are a group of clonal hematopoietic stem cell disorders
characterized by the overproduction of mature myeloid cells.[1] A key driver in the
pathogenesis of most MPNs is the hyperactivation of the Janus kinase 2 (JAK2) signaling
pathway, frequently caused by a somatic mutation, JAK2V617F, which is present in
approximately 95% of patients with polycythemia vera (PV) and 50-60% of those with essential
thrombocythemia (ET) and primary myelofibrosis (MF).[1][2] This has established JAK2 as a
critical therapeutic target. Flonoltinib (FM) is a novel, potent, and highly selective dual inhibitor
of JAK2 and FMS-like tyrosine kinase 3 (FLT3).[3][4] Unlike first-generation JAK inhibitors,
Flonoltinib exhibits a unique mechanism of action by binding to both the kinase domain (JH1)
and the pseudokinase domain (JH2) of JAK2, conferring remarkable selectivity over other JAK
family members and potentially reducing off-target toxicities.[2][5][6] Preclinical studies have
demonstrated its potent anti-proliferative and pro-apoptotic effects in JAK2V617F-mutant cells
and significant efficacy in murine models of MPN.[7] Early clinical data from a first-in-human
Phase I/lla trial (NCT05153343) in patients with myelofibrosis have shown that Flonoltinib
provides rapid, durable spleen volume reduction and symptom improvement with a
manageable safety profile.[5][8] This document provides a comprehensive technical overview
of Flonoltinib, detailing its mechanism of action, preclinical data, experimental protocols, and
clinical findings in the context of MPN treatment.
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Mechanism of Action

Flonoltinib is a dual inhibitor of JAK2 and FLT3, with IC50 values of 0.8 nM and 15 nM,
respectively.[5][6] Its primary therapeutic effect in MPNs stems from the potent inhibition of the
constitutively active JAK/STAT signaling pathway.

A distinguishing feature of Flonoltinib is its high selectivity for JAK2 over other JAK family
kinases.[2] It is over 600-fold more selective for JAK2 than for JAK1 and JAK3, and
approximately 80-fold more selective than for TYK2.[2][5] This enhanced selectivity is attributed
to its unique binding mode. While most JAK2 inhibitors target the ATP-binding site within the
active kinase domain (JH1), Flonoltinib binds simultaneously to both the JH1 domain and the
pseudokinase domain (JH2).[5][6] The JAK2V617F mutation is located in the JH2 domain,
which negatively regulates the activity of the JH1 domain.[1][2] Surface plasmon resonance
assays have confirmed that Flonoltinib has a strong affinity for the JH2 domain.[1][2] This
dual-domain binding and allosteric inhibition mechanism likely contributes to its high selectivity
and potent activity against the mutated kinase.[2]

By inhibiting JAK2, Flonoltinib blocks the downstream phosphorylation and activation of Signal
Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, as
well as the ERK pathway.[2][7] This disruption of aberrant signaling leads to the inhibition of cell
proliferation and induction of apoptosis in malignant hematopoietic cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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